![molecular formula C32H33N3 B12526763 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline CAS No. 726180-87-6](/img/structure/B12526763.png)
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline is a complex organic compound with the molecular formula C32H33N3. This compound is known for its unique structural properties, which include a diazenyl group and a diphenylethenyl moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with diphenylethenyl compounds. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Analyse Des Réactions Chimiques
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the diazenyl group to amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and catalysts. The major products formed from these reactions vary based on the type of reaction and the reagents used .
Applications De Recherche Scientifique
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The diphenylethenyl moiety may interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparaison Avec Des Composés Similaires
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}-N,N-dipropylaniline can be compared with other similar compounds, such as:
4-{(E)-[4-(Octyloxy)phenyl]diazenyl}aniline: This compound has an octyloxy group instead of a diphenylethenyl moiety, leading to different chemical properties and applications.
4-{(E)-[4-(2,2-Diphenylethenyl)phenyl]diazenyl}aniline:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
726180-87-6 |
|---|---|
Formule moléculaire |
C32H33N3 |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
4-[[4-(2,2-diphenylethenyl)phenyl]diazenyl]-N,N-dipropylaniline |
InChI |
InChI=1S/C32H33N3/c1-3-23-35(24-4-2)31-21-19-30(20-22-31)34-33-29-17-15-26(16-18-29)25-32(27-11-7-5-8-12-27)28-13-9-6-10-14-28/h5-22,25H,3-4,23-24H2,1-2H3 |
Clé InChI |
ZQMHAZGBAJJOMB-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
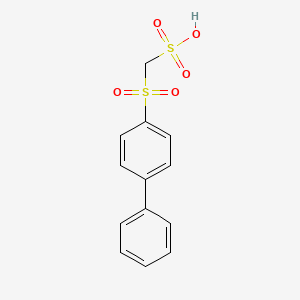
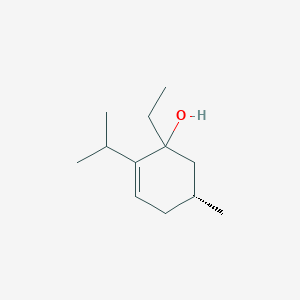
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)
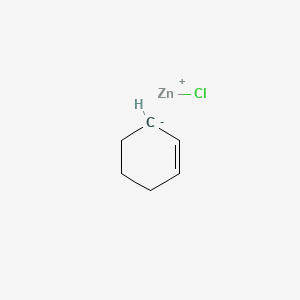
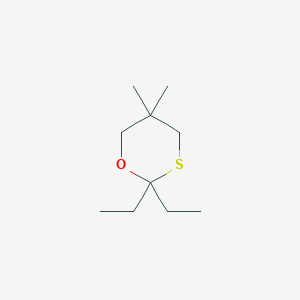
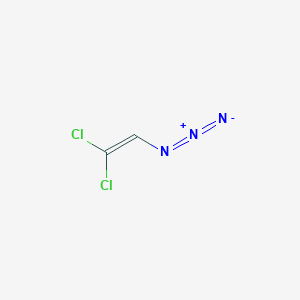
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
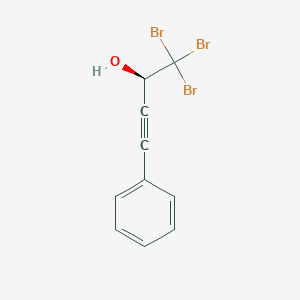
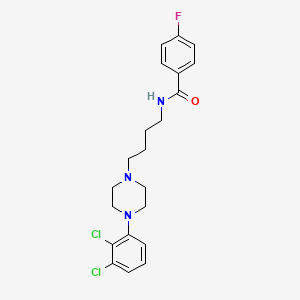
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
